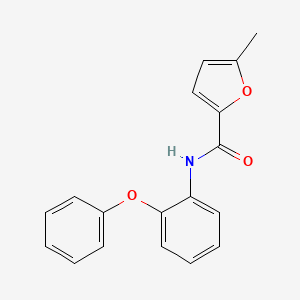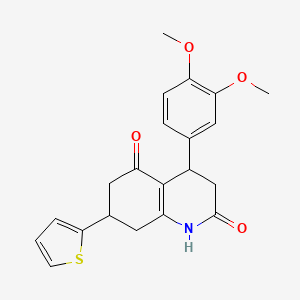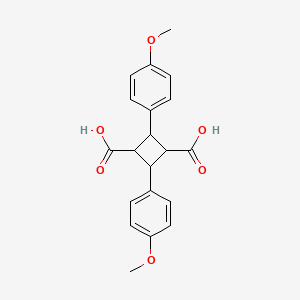![molecular formula C18H14ClN3O B5603429 2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)
2-[(4-chlorophenyl)amino]-N-phenylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-[(4-chlorophenyl)amino]-N-phenylnicotinamide often involves multi-step chemical reactions, utilizing various reagents and catalysts to introduce specific functional groups and achieve the desired molecular architecture. For instance, the synthesis of related compounds has been achieved through the condensation of appropriate amines and acids or their derivatives, often catalyzed by environmental-friendly methods such as ultrasound-promoted synthesis (Tiwari et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound is typically characterized using techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms, the geometry of the molecule, and the presence of intramolecular and intermolecular interactions, such as hydrogen bonding, that influence the stability and reactivity of the compound. For example, similar compounds have shown a range of weak interactions in their crystal structures, including hydrogen bonds and π-π interactions, which are crucial for their molecular assembly and properties (Mandal & Patel, 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound and related compounds can be influenced by the presence of functional groups and the overall molecular structure. These compounds may undergo a range of chemical reactions, including substitution, addition, and cyclization reactions, depending on the reaction conditions and the nature of the reactants. The antimicrobial activities of some derivatives have been explored, showing moderate to high activity against certain bacteria and fungi, indicating the potential utility of these compounds in developing new therapeutic agents (Guna et al., 2012).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through experimental studies involving various analytical techniques.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the behavior of this compound in chemical syntheses and potential applications. Computational studies, including density functional theory (DFT), can provide insights into the electronic structure, reactivity descriptors, and interaction energies, offering a deeper understanding of the chemical properties of these compounds (Kubba & Rahim, 2018).
科学的研究の応用
Antimicrobial Applications
- Antimicrobial and Antifungal Activities : Compounds derived from the synthesis involving 2-[(4-chlorophenyl)amino] structures, such as thiazole derivatives, have shown moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans. These findings suggest potential applications in combating infections caused by these pathogens (Kubba & Rahim, 2018).
Anticancer Applications
- Anticancer Activity : Derivatives such as 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile have been evaluated for in-vitro anticancer activities against multiple human tumor cell lines, indicating significant potential as anticancer agents. Among the synthesized derivatives, certain compounds exhibited high GI50 values, suggesting effective growth inhibition of cancer cells (Tiwari et al., 2016).
Materials Science Applications
- Corrosion Inhibition : Studies on 2-amino-4-(4-chlorophenyl)-thiazole derivatives as corrosion inhibitors for iron have utilized density functional theory (DFT) calculations and molecular dynamics simulations. These compounds demonstrated promising corrosion inhibition performances, suggesting their utility in protecting metals from corrosion (Kaya et al., 2016).
Drug Development and Molecular Interaction Studies
- Trypanothione Reductase Inhibition : Quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides, a new class of trypanothione reductase inhibitors, have shown strong antitrypanosomal and antileishmanial activity in vitro. These findings indicate their potential in the development of new treatments for trypanosomiasis and leishmaniasis (Parveen et al., 2005).
特性
IUPAC Name |
2-(4-chloroanilino)-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-13-8-10-15(11-9-13)21-17-16(7-4-12-20-17)18(23)22-14-5-2-1-3-6-14/h1-12H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNKHYPLWYDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5603350.png)
![methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)
![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)
![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)

![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)

![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)

